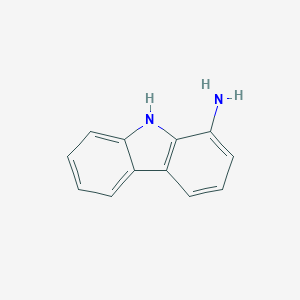![molecular formula C12H18 B099872 tetracyclo[6.2.1.13,6.02,7]dodecane CAS No. 15914-95-1](/img/structure/B99872.png)
tetracyclo[6.2.1.13,6.02,7]dodecane
Descripción general
Descripción
tetracyclo[6.2.1.13,6.02,7]dodecane is a bicyclic organic compound with the molecular formula C12H18. It is characterized by a complex molecular structure that includes two cyclohexane rings and a cyclopentane ring fused together . This compound is also known by its CAS Registry Number 53862-33-2 .
Métodos De Preparación
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane typically involves the hydrogenation of hexahydrodimethanonaphthalene . The reaction conditions for this process include the use of a suitable hydrogenation catalyst, such as palladium on carbon, under a hydrogen atmosphere at elevated pressures and temperatures . Industrial production methods may vary, but they generally follow similar principles of catalytic hydrogenation.
Análisis De Reacciones Químicas
tetracyclo[6.2.1.13,6.02,7]dodecane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with catalysts, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tetracyclo[6.2.1.13,6.02,7]dodecane has several scientific research applications:
Biology: Research in biological systems may involve this compound to study its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of tetracyclo[6.2.1.13,6.02,7]dodecane involves its interactions with molecular targets and pathways within chemical reactions. Its effects are primarily exerted through its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, which can alter its structure and reactivity . The specific molecular targets and pathways involved depend on the nature of the reactions it participates in.
Comparación Con Compuestos Similares
tetracyclo[6.2.1.13,6.02,7]dodecane can be compared with similar compounds such as:
Norbornane: Another bicyclic compound with a similar structure but different reactivity and applications.
Tetralin: A related compound with a fused ring system, used in different industrial applications.
The uniqueness of this compound lies in its specific molecular configuration and the types of reactions it can undergo, making it valuable for various scientific and industrial purposes.
Propiedades
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDEZHNJCSDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4CCC3C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936063 | |
| Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15914-95-1, 53862-33-2, 32021-58-2 | |
| Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-,(1alpha,4alpha,4aalpha,5beta,8beta,8aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4:5,8-Dimethanonaphthalene, decahydro-, (1alpha,4alpha,4aalpha,5alpha,8alpha,8aalpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053862332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC55336 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decahydro-1,4:5,8-dimethanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10936063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


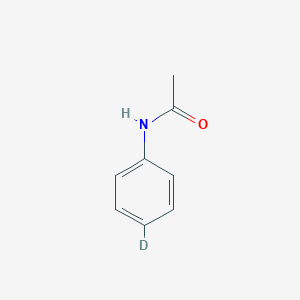
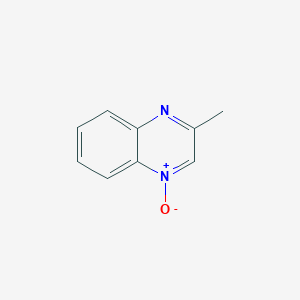
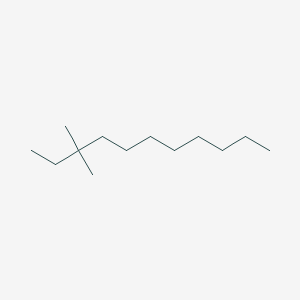
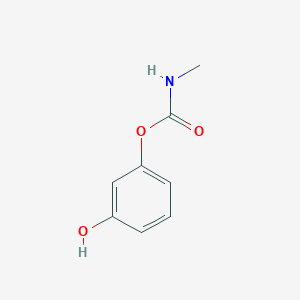
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
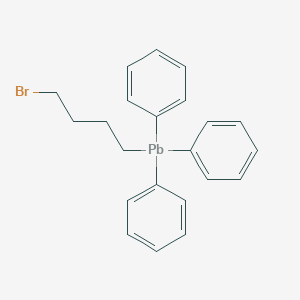
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
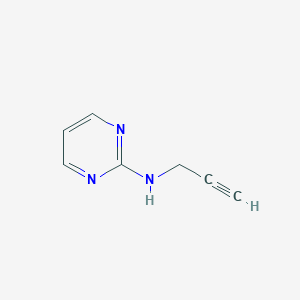
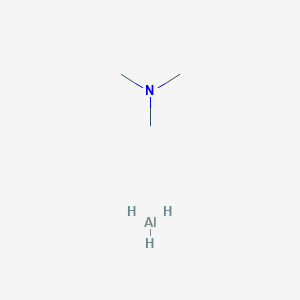
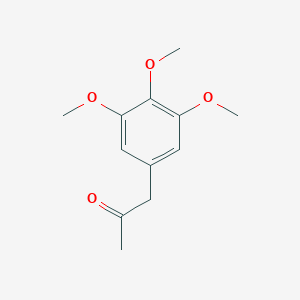
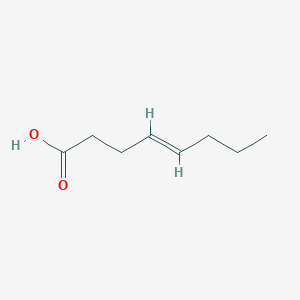
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)
